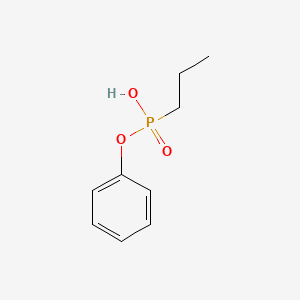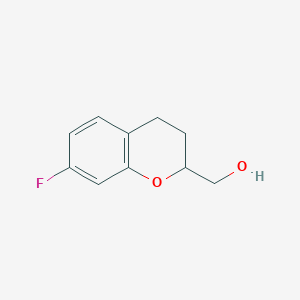
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is a chemical compound belonging to the class of chromenes It is characterized by the presence of a fluorine atom at the 7th position and a methanol group attached to the chromene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol typically involves the reduction of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid. The process begins with the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a 10% palladium on carbon (Pd/C) catalyst at normal pressure and room temperature. This yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which is then esterified with ethanolic hydrochloric acid to form ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate. The ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) in a mixture of toluene and benzene to obtain (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol undergoes various chemical reactions, including:
Reduction: The reduction of the corresponding carboxylic acid or ester to form the methanol derivative.
Substitution: The fluorine atom at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxalyl chloride, dichloromethane, dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride), toluene, benzene.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde.
Reduction: this compound.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including nebivolol, which is used to treat hypertension.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is not well-documented. its derivatives, such as nebivolol, exert their effects by interacting with specific molecular targets and pathways. For example, nebivolol is known to act as a beta-blocker, inhibiting beta-adrenergic receptors and leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol]: A compound with a similar chromene structure but with an additional iminodiethanol group.
6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde: An oxidation product of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol.
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: A related compound with a chloroethanone group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9,12H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWROHPZYHYUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)OC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
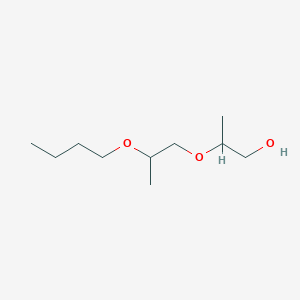
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
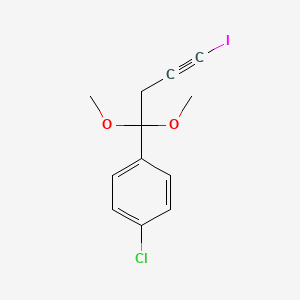
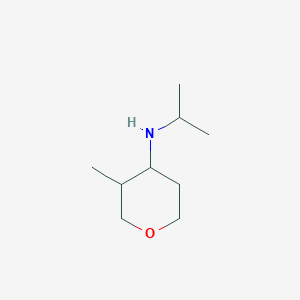
![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)
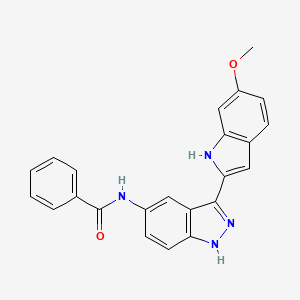
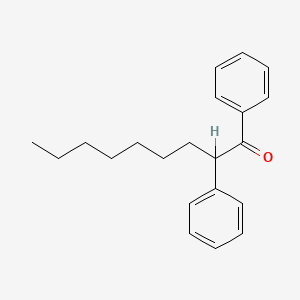
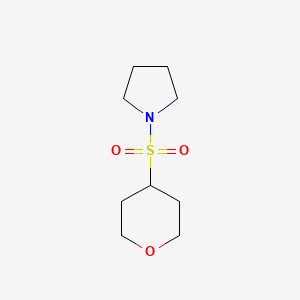
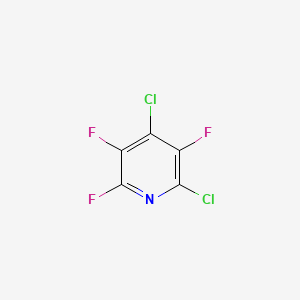
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
